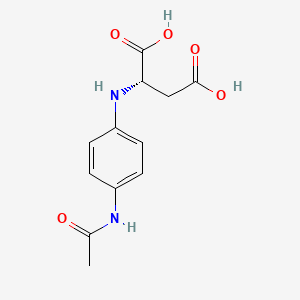![molecular formula C25H33NSe B14185809 11-(4'-Methyl[1,1'-biphenyl]-4-yl)undecyl selenocyanate CAS No. 919488-46-3](/img/structure/B14185809.png)
11-(4'-Methyl[1,1'-biphenyl]-4-yl)undecyl selenocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(4’-Methyl[1,1’-biphenyl]-4-yl)undecyl selenocyanate is an organic compound that features a selenocyanate group attached to a biphenyl structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the selenocyanate group imparts unique chemical properties that make it a subject of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4’-Methyl[1,1’-biphenyl]-4-yl)undecyl selenocyanate typically involves the reaction of 4-methylbiphenyl with an appropriate alkylating agent to introduce the undecyl chain. This is followed by the introduction of the selenocyanate group. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper(I) iodide (CuI) to facilitate the formation of the selenocyanate group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
11-(4’-Methyl[1,1’-biphenyl]-4-yl)undecyl selenocyanate can undergo various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acids.
Reduction: Reduction reactions can convert the selenocyanate group to selenols or diselenides.
Substitution: The selenocyanate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include seleninic acids, selenols, diselenides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
11-(4’-Methyl[1,1’-biphenyl]-4-yl)undecyl selenocyanate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research has shown that selenocyanate-containing compounds can inhibit the growth of cancer cells, making them potential candidates for anticancer therapies.
Industry: The compound can be used in the development of new materials with unique properties due to the presence of the selenocyanate group.
Wirkmechanismus
The mechanism of action of 11-(4’-Methyl[1,1’-biphenyl]-4-yl)undecyl selenocyanate involves its interaction with cellular targets and pathways. The selenocyanate group can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. This property is particularly useful in targeting cancer cells, which are more susceptible to oxidative damage. The compound may also interact with specific enzymes and proteins, disrupting their normal function and contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Aminophenyl selenocyanate
- 4-(N,N-Dimethylamino)phenyl selenocyanate
- Benzyl selenocyanate
- p-Xylene selenocyanate
Uniqueness
11-(4’-Methyl[1,1’-biphenyl]-4-yl)undecyl selenocyanate is unique due to its specific biphenyl structure and the long undecyl chain, which can influence its chemical reactivity and biological activity. Compared to other selenocyanate compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
919488-46-3 |
|---|---|
Molekularformel |
C25H33NSe |
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
11-[4-(4-methylphenyl)phenyl]undecyl selenocyanate |
InChI |
InChI=1S/C25H33NSe/c1-22-12-16-24(17-13-22)25-18-14-23(15-19-25)11-9-7-5-3-2-4-6-8-10-20-27-21-26/h12-19H,2-11,20H2,1H3 |
InChI-Schlüssel |
RXZVPZJLKSXUMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCCCCCCC[Se]C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,5,6,8,9-Pentachloro-10H-pyrimido[1,2-a][1,8]naphthyridin-10-one](/img/structure/B14185736.png)

![[(4S,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14185753.png)
![(5S)-5-[2-(3-Fluorophenyl)-1-hydroxyethyl]oxolan-2-one](/img/structure/B14185754.png)
![Bis[4-(2,6-dimethylphenoxy)phenyl]methanone](/img/structure/B14185760.png)
![2-Bromo-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]pyridin-3-amine](/img/structure/B14185765.png)
![N-[2-(4-Hydroxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B14185770.png)

![2-Methyl-N-[1-(piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide](/img/structure/B14185793.png)

![1-[5-(4-Chlorobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B14185805.png)
![Trifluoroacetic acid--1-[2-(pyrrolidine-1-sulfonyl)phenyl]methanamine (1/1)](/img/structure/B14185806.png)

